molecular formula C15H9Cl3N2O B2784200 4-methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone CAS No. 672951-11-0

4-methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone

Cat. No.: B2784200
CAS No.: 672951-11-0
M. Wt: 339.6
InChI Key: ZDQHAKODCCEZDX-UHFFFAOYSA-N
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Description

4-methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone is a synthetic organic compound that belongs to the class of phthalazinones It is characterized by the presence of a phthalazinone core structure substituted with a 4-methyl group and a 2,3,4-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trichlorobenzaldehyde and 4-methylphthalic anhydride.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating in a solvent like toluene or xylene, to yield the desired phthalazinone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and cyclization steps.

    Purification: The crude product is purified using methods such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is investigated for its use in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural features.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory or cancer-related pathways.

    Receptor Binding: Binding to specific receptors on the cell surface, leading to modulation of cellular signaling pathways.

    DNA Interaction: Interacting with DNA to induce changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-(2,3,4-dichlorophenyl)-1(2H)-phthalazinone: Similar structure but with one less chlorine atom.

    4-methyl-2-(2,3,4-trifluorophenyl)-1(2H)-phthalazinone: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

4-methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-methyl-2-(2,3,4-trichlorophenyl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O/c1-8-9-4-2-3-5-10(9)15(21)20(19-8)12-7-6-11(16)13(17)14(12)18/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQHAKODCCEZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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